Ethyl 4,5-dioxopyrrolidine-3-carboxylate
Overview
Description
Ethyl 4,5-dioxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO4 It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of two keto groups at positions 4 and 5, and an ethyl ester group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dioxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with an appropriate amine under acidic conditions to form the pyrrolidine ring. The reaction typically proceeds through a cyclization mechanism, where the keto group of ethyl acetoacetate reacts with the amine to form the pyrrolidine ring, followed by oxidation to introduce the keto groups at positions 4 and 5 .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the reaction efficiency and facilitate the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dioxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 4,5-dioxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4,5-dioxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s keto groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Ethyl 4,5-dioxopyrrolidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: This compound has additional methyl and diphenyl groups, which can alter its chemical properties and reactivity.
2,5-dioxopyrrolidine-3-carboxylate: Lacks the ethyl ester group, resulting in different chemical behavior and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
ethyl 4,5-dioxopyrrolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4H,2-3H2,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRLYBLISSAYDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301167 | |
Record name | ethyl 4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59226-20-9 | |
Record name | NSC141565 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 4,5-dioxopyrrolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20301167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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